Chemical structure and properties of 2-(3,5-Dichlorophenyl)morpholine oxalate
Chemical structure and properties of 2-(3,5-Dichlorophenyl)morpholine oxalate
An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)morpholine Oxalate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 2-(3,5-Dichlorophenyl)morpholine oxalate, a substituted morpholine derivative of interest to researchers in medicinal chemistry and drug development. The morpholine scaffold is a well-established privileged structure in pharmacology, known for conferring favorable physicochemical and pharmacokinetic properties.[1][2] This document elucidates the chemical structure, physicochemical properties, and a plausible synthetic pathway for this specific compound. Furthermore, it details robust analytical methodologies for its characterization and discusses its potential pharmacological relevance based on established structure-activity relationships of related molecules. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, analysis, and application of novel heterocyclic compounds.
Introduction: The Morpholine Scaffold in Drug Discovery
Morpholine, a simple six-membered heterocycle containing both ether and secondary amine functionalities, is a cornerstone in modern medicinal chemistry.[3][4] Its unique properties, including high polarity, water solubility, and a pKa (of its conjugate acid) typically around 8.4, make it an invaluable building block for modulating the pharmacokinetic profiles of drug candidates.[4][5][6] The morpholine ring can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability, contributing to improved oral bioavailability and overall drug-like properties.[2][6]
The introduction of an aryl substituent at the 2-position, as seen in 2-(3,5-Dichlorophenyl)morpholine, creates a chiral center and provides a rigid scaffold for directing other functional groups toward specific biological targets. The 3,5-dichlorophenyl moiety is a common substituent in pharmacologically active compounds, often utilized to enhance binding affinity through hydrophobic and halogen-bonding interactions, and to block metabolic oxidation sites. This guide focuses on the oxalate salt form of this molecule, which is frequently employed to improve the handling, stability, and solubility of amine-containing compounds.[7]
Chemical Identity and Structure
Nomenclature and Identifiers
A clear identification of a chemical entity is critical for regulatory and research purposes. The key identifiers for 2-(3,5-Dichlorophenyl)morpholine oxalate are summarized below.
| Identifier | Value | Source |
| CAS Number | 1171742-97-4 | [8] |
| Molecular Formula | C₁₂H₁₃Cl₂NO₅ | [8] |
| Molecular Weight | 322.14 g/mol | [8] |
| IUPAC Name | 2-(3,5-dichlorophenyl)morpholin-4-ium; oxalate | |
| Canonical SMILES | C1C(OC(C1)[NH2+])C2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)[O-])[O-] |
Molecular Structure Analysis
The compound consists of a cationic 2-(3,5-Dichlorophenyl)morpholinium ion and an oxalate dianion in a 1:1 stoichiometric ratio. The core structure features a morpholine ring substituted at the C2 position with a 3,5-dichlorophenyl group. The nitrogen atom of the morpholine ring is protonated, forming an ionic bond with the oxalate counter-ion. The presence of the bulky dichlorophenyl group likely influences the conformational preference of the morpholine ring, which typically exists in a chair conformation. The C2 position is a stereocenter, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers.
Caption: Chemical structure of 2-(3,5-Dichlorophenyl)morpholine oxalate.
Physicochemical and Spectroscopic Properties
Physical Properties
The physical properties of a compound are essential for its handling, formulation, and application. The oxalate salt form generally confers crystallinity and higher solubility in polar solvents compared to the free base.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a crystalline solid. A similar compound, 2-(2-Chlorophenyl)Morpholine Oxalate, is a light yellow solid. | [7] |
| Solubility | Expected to be soluble in water, methanol, and DMSO. The oxalate salt enhances aqueous solubility. | [7] |
| Melting Point | Not reported. Oxalate salts of amines typically have well-defined and relatively high melting points. | |
| Stability | Store under standard laboratory conditions (room temperature, dry). The oxalate form is generally more stable than the free base. | [7] |
Predicted Spectroscopic Profile
While experimental spectra are not publicly available, the key features can be predicted based on the molecular structure. These predictions are vital for structural confirmation during and after synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three distinct signals would be expected in the aromatic region (~7.0-7.5 ppm). Two protons would appear as a doublet (or a narrow triplet, meta-coupling), and one proton as a triplet (or a narrow singlet).
-
Morpholine Protons: The proton at C2 (benzylic and adjacent to oxygen) would be downfield (~4.5-5.0 ppm). The other eight morpholine protons on C3, C5, and C6 would appear as complex multiplets in the upfield region (~2.8-4.0 ppm).
-
Amine Proton: The two protons on the positively charged nitrogen (NH₂⁺) would likely be broad and may exchange with solvent protons, appearing over a wide chemical shift range.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six signals are expected. The two carbons bearing chlorine atoms would be significantly downfield.
-
Morpholine Carbons: Four distinct signals for the morpholine carbons (C2, C3, C5, C6). The C2 carbon, attached to both the phenyl ring and oxygen, would be the most downfield of this set.
-
Oxalate Carbons: A single signal for the two equivalent carboxylate carbons of the oxalate anion would be expected in the range of 160-170 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretch: Broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H bonds of the morpholinium ion.
-
C=O Stretch: Strong, characteristic absorption bands for the oxalate carboxylate groups, typically around 1600-1700 cm⁻¹.
-
C-O-C Stretch: Strong band around 1100 cm⁻¹ for the morpholine ether linkage.
-
C-Cl Stretch: Absorptions in the fingerprint region (~600-800 cm⁻¹) corresponding to the C-Cl bonds.
-
-
MS (Mass Spectrometry):
-
In electrospray ionization (ESI) positive mode, the base peak would correspond to the molecular ion of the free base [M+H]⁺, which is 2-(3,5-Dichlorophenyl)morpholine. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a definitive feature.
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Synthesis and Salt Formation
Proposed Synthesis of 2-(3,5-Dichlorophenyl)morpholine
The synthesis of 2-aryl morpholines can be achieved through several established routes.[9][10] A common and effective strategy involves the cyclization of an N-substituted amino alcohol. The causality behind this choice is its reliability and the commercial availability of starting materials.
A plausible multi-step synthesis is outlined below:
-
Epoxide Formation: 3,5-Dichlorostyrene is oxidized to form 2-(3,5-dichlorophenyl)oxirane. This is a key step to introduce the required oxygen atom.
-
Ring Opening: The epoxide is then subjected to nucleophilic ring-opening with ethanolamine. This reaction selectively forms the N-substituted 2-amino alcohol intermediate. The choice of ethanolamine directly provides the backbone needed for the morpholine ring.
-
Cyclization: The resulting amino alcohol is cyclized under acidic conditions (e.g., using sulfuric acid) via intramolecular dehydration to form the final 2-(3,5-Dichlorophenyl)morpholine. This acid-catalyzed step is a standard method for forming cyclic ethers.
Caption: Proposed workflow for synthesis and salt formation.
Preparation of the Oxalate Salt
The conversion of the free base to its oxalate salt is a standard acid-base reaction designed to produce a stable, crystalline solid.
Protocol Rationale: This procedure is a self-validating system. The addition of oxalic acid to the free base in a suitable solvent (like ethanol or acetone) where the salt is poorly soluble will cause it to precipitate. The successful formation of a crystalline solid, which can be isolated by filtration, confirms the reaction.
Step-by-Step Methodology:
-
Dissolve the synthesized 2-(3,5-Dichlorophenyl)morpholine free base in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate flask, dissolve one molar equivalent of oxalic acid dihydrate in the same solvent, warming if necessary.
-
Slowly add the oxalic acid solution to the morpholine solution with stirring.
-
A precipitate should form, either immediately or upon cooling the solution in an ice bath.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 2-(3,5-Dichlorophenyl)morpholine oxalate.
Pharmacological Context and Potential Applications
The specific pharmacological profile of 2-(3,5-Dichlorophenyl)morpholine oxalate is not documented in publicly available literature. However, its structural features allow for informed hypotheses regarding its potential biological activity.
-
CNS Activity: Many 2-aryl-morpholine derivatives exhibit activity in the central nervous system (CNS).[11][12] The morpholine ring can improve brain permeability, a critical factor for CNS drugs.[6] Compounds with dichlorophenyl groups have been investigated as receptor antagonists or enzyme inhibitors in various neurological pathways.
-
Anticancer Potential: The morpholine scaffold is present in several kinase inhibitors used in oncology, such as Gefitinib.[3][5] Kinases are a major class of drug targets, and novel substituted morpholines are frequently screened for inhibitory activity against them.[2]
-
Agrochemicals: Morpholine derivatives are also utilized as fungicides in agriculture.[13] The specific substitution pattern could confer activity against plant pathogens.
The primary utility of this compound, as suggested by its commercial availability, is likely as a building block or intermediate for the synthesis of more complex, biologically active molecules.[8]
Analytical Methodologies
Rigorous analytical characterization is required to confirm the identity, purity, and quality of the synthesized compound.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of a gradient elution ensures that compounds with a wide range of polarities can be resolved effectively.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
-
Acceptance Criteria: Purity should be ≥98% as determined by the area percent of the main peak.
Protocol: Structural Verification by ¹H NMR Spectroscopy
Causality: ¹H NMR provides detailed information about the chemical environment of protons in a molecule, allowing for unambiguous structural confirmation. The choice of DMSO-d₆ as a solvent is strategic for amine salts, as it slows the exchange of the N-H protons, often allowing them to be observed as distinct signals.
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: ~5-10 mg in 0.7 mL of solvent.
-
Procedure:
-
Accurately weigh the sample and dissolve it in the NMR solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum using standard parameters.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign the peaks based on their chemical shift, multiplicity, and integration values, comparing them to the predicted profile (Section 3.2).
-
Protocol: Quantification of Oxalate Content
Causality: To confirm the 1:1 stoichiometry of the salt, the oxalate content can be determined. Ion chromatography is a direct and precise method for quantifying anions like oxalate.[14][15]
-
Instrument: Ion Chromatograph with a conductivity detector.
-
Column: Anion-exchange column suitable for organic acids.
-
Eluent: A carbonate/bicarbonate buffer system.
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in deionized water (e.g., 100 mg/L).
-
Prepare a series of calibration standards of known concentrations using sodium oxalate.
-
-
Procedure:
-
Generate a calibration curve from the oxalate standards.
-
Inject the sample solution.
-
Quantify the oxalate peak in the sample by comparing its area to the calibration curve.
-
-
Calculation: Calculate the weight percentage of oxalate in the sample and compare it to the theoretical value for a 1:1 salt (Oxalic acid MW / Total salt MW = 90.03 / 322.14 ≈ 28%).
Caption: Logical workflow for analytical characterization.
Conclusion
2-(3,5-Dichlorophenyl)morpholine oxalate is a well-defined chemical entity with significant potential as a synthetic intermediate in drug discovery and other fields of chemical research. Its structure combines the beneficial properties of the morpholine scaffold with the specific electronic and steric attributes of the 3,5-dichlorophenyl group. This guide has provided a detailed framework for its identity, synthesis, and characterization, grounding its analysis in established chemical principles. The detailed protocols offer a reliable system for ensuring the quality and integrity of this compound, empowering researchers to utilize it with confidence in their development programs.
References
-
PubChem. (n.d.). Morpholine oxalate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 18, 2026, from [Link]
-
Malkov, A. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved February 18, 2026, from [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Retrieved February 18, 2026, from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved February 18, 2026, from [Link]
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Merck Index. (n.d.). Morpholine. Retrieved February 18, 2026, from [Link]
-
Banno, H., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved February 18, 2026, from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved February 18, 2026, from [Link]
-
Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 535-561. Retrieved February 18, 2026, from [Link]
-
Surflex. (n.d.). MORPHOLINE. Retrieved February 18, 2026, from [Link]
-
J&K Scientific. (n.d.). 2-(2-Chlorophenyl)Morpholine Oxalate. Retrieved February 18, 2026, from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved February 18, 2026, from [Link]
-
Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 535-561. Retrieved February 18, 2026, from [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved February 18, 2026, from [Link]
-
Knight, J., et al. (2021). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Nutrients, 13(9), 2964. Retrieved February 18, 2026, from [Link]
-
Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 535-561. Retrieved February 18, 2026, from [Link]
-
Ruan, Q., et al. (2023). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Foods, 12(17), 3213. Retrieved February 18, 2026, from [Link]
-
Li, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(40), 14379-14396. Retrieved February 18, 2026, from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. molcore.com [molcore.com]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. flore.unifi.it [flore.unifi.it]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
